![molecular formula C15H17NO B2755083 N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine CAS No. 880070-23-5](/img/structure/B2755083.png)

N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

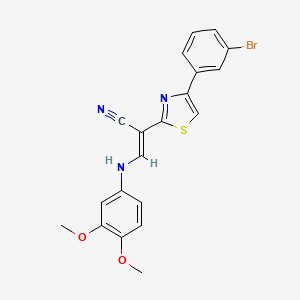

“N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine” is a chemical compound that contains a cyclopropane ring, a methoxy group, and a naphthalene ring. The naphthalene ring is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The methoxy group (-OCH3) is an ether functional group consisting of an oxygen atom bonded to a methyl group (-CH3). The cyclopropane ring is a three-membered ring with carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a naphthalene ring, a methoxy group, and a cyclopropane ring. The naphthalene ring would contribute to the planarity and aromaticity of the molecule, while the cyclopropane ring would introduce strain due to its small ring size .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the naphthalene ring, the methoxy group, and the cyclopropane ring. The naphthalene ring could undergo electrophilic aromatic substitution reactions, while the methoxy group could potentially be demethylated under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the naphthalene ring would likely make the compound relatively nonpolar and hydrophobic. The methoxy group could potentially form hydrogen bonds, which could influence the compound’s solubility in different solvents .Applications De Recherche Scientifique

Metabolism and Detection Studies

- The metabolism and detectability of thiophene analogues of methamphetamine, which share structural similarities with N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine, have been studied to understand their phase I and II metabolites in rat and human urine, identifying major metabolic pathways and enzymes involved (Welter et al., 2013).

- A study on psychoactive arylcyclohexylamines provided insights into their analytical profiles and determination in biological matrices, contributing to forensic analysis and toxicology (De Paoli et al., 2013).

Synthesis and Chemical Analysis

- Research on the synthesis of constrained N,N-dialkyl neurotransmitter analogues using a Ti(IV)-mediated cyclopropanation reaction highlighted the potential to create analogues mimicking neurotransmitters, showcasing the compound's utility in the synthesis of bioactive molecules (Faler & Joullié, 2007).

- The preparation of (S)-1-Cyclopropyl-2-methoxyethanamine, a key chiral intermediate for the synthesis of a receptor antagonist, through a chemoenzymatic route involving leucine dehydrogenase, demonstrates the compound's role in synthesizing medically relevant molecules (Parker et al., 2012).

Catalysis and Organic Synthesis

- A study on the O-methylation of 2-naphthol with dimethyl carbonate catalyzed by calcined-hydrotalcite supported on hexagonal mesoporous silica highlights the compound's application in producing intermediates for pharmaceuticals, showcasing its catalytic utility (Yadav & Salunke, 2013).

Pharmacological and Biochemical Applications

- The patent application for cyclopropanamine compounds' use in treating conditions like schizophrenia and Alzheimer’s disease by inhibiting lysine-specific demethylase-1 suggests potential therapeutic applications (Blass, 2016).

Orientations Futures

Mécanisme D'action

Mode of Action

The exact mode of action of N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine is currently unknown. Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

Its molecular structure suggests that it may be well-absorbed due to its lipophilic nature .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine. Specific details about these influences are currently unknown .

Propriétés

IUPAC Name |

N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-17-15-9-6-11-4-2-3-5-13(11)14(15)10-16-12-7-8-12/h2-6,9,12,16H,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUUPCSHAXTFRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)CNC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2755000.png)

![2-{[6-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2755009.png)

![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2755010.png)

![6-benzyl-2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2755013.png)

![4-[benzyl(methyl)sulfamoyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2755015.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2755018.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2755019.png)

![2-[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2755020.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2755022.png)